molecular formula C22H26N2O5 B3458849 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone

2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone

Cat. No. B3458849
M. Wt: 398.5 g/mol
InChI Key: GZAJOSUHHREILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone, also known as DMPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPE belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone is not fully understood. However, it is believed to act on multiple pathways in the body. 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit tumor growth, and protect against neurodegeneration. 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone has also been shown to have antioxidant properties and to modulate the immune response. However, further research is needed to fully understand the biochemical and physiological effects of 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone.

Advantages and Limitations for Lab Experiments

2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone is also highly soluble in both water and organic solvents, which makes it suitable for use in a variety of assays. However, 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone is not without limitations. It can be difficult to obtain pure 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone, and the synthesis process can be time-consuming. Additionally, the exact mechanism of action of 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone. One area of interest is the development of 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone-based therapies for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the mechanism of action of 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone, which could lead to the development of more targeted therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone and to identify any potential side effects or limitations of its use.

Scientific Research Applications

2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. 2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-17-9-7-16(8-10-17)18(25)15-23-11-13-24(14-12-23)22(26)21-19(28-2)5-4-6-20(21)29-3/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAJOSUHHREILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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